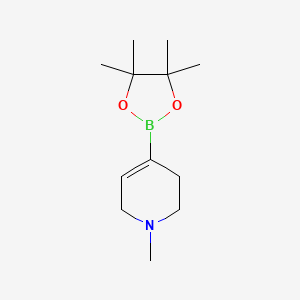

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Description

This compound is a tetrahydropyridine derivative bearing a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 4-position. Its molecular formula is C₁₂H₂₂BNO₂ (MW = 223.12 g/mol) . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . It is commercially available (CAS: 454482-11-2) with ≥95% purity and is used in synthesizing complex molecules such as fluorescent probes and heterocyclic building blocks .

Properties

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMVRFXDBRYXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609734 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454482-11-2 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine typically involves the following steps:

-

Synthetic Routes

Borylation Reaction: The compound can be synthesized through a borylation reaction where a suitable precursor, such as 1-methyl-1,2,3,6-tetrahydropyridine, is reacted with a boronic ester reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic ester derivative.

-

Industrial Production Methods

Scale-Up Considerations: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Products: Oxidation typically leads to the formation of corresponding alcohols or ketones, depending on the reaction conditions.

-

Reduction

Reagents and Conditions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: The reduction products are usually the corresponding alkanes or alcohols.

-

Substitution

Reagents and Conditions: The boronic ester group can undergo substitution reactions with various electrophiles in the presence of a base.

Products: Substitution reactions yield a wide range of functionalized derivatives, depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

-

Chemistry

Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

-

Biology

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.

-

Medicine

Drug Development: The compound serves as a building block in the synthesis of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections.

-

Industry

Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves the interaction of the boronic ester group with various molecular targets:

-

Molecular Targets

Enzymes: The compound can inhibit enzymes that contain active site serine or threonine residues by forming covalent bonds with these residues.

Receptors: It can also interact with cell surface receptors that have diol-containing ligands, modulating their activity.

-

Pathways Involved

Signal Transduction: By interacting with receptors, the compound can influence signal transduction pathways, leading to changes in cellular responses.

Metabolic Pathways: Inhibition of specific enzymes can alter metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-carboxylate

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- Structure : Cyclopropyl group replaces the 1-methyl substituent.

- Molecular Formula: C₁₃H₂₂BNO₂ (MW = 235.14 g/mol) .

- Key Differences: The cyclopropyl group enhances metabolic stability in drug candidates by resisting oxidative degradation . Limited commercial availability (discontinued in 10–250 mg quantities) .

- Applications : Explored in CNS drug discovery but lacks the methyl analog’s broad coupling reactivity .

Bis(borylated) Tetrahydropyridines

- Example : 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine .

- Structure : Two boronate esters at positions 1 and 4.

- Key Differences :

- Applications : Rare in medicinal chemistry due to synthetic complexity but valuable in materials science .

Comparison with Functionally Similar Compounds

MPTP Analogs (1-Methyl-4-aryl-1,2,3,6-tetrahydropyridines)

- Examples : 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP) .

- Key Differences :

- MPTP analogs lack boron and instead feature aryl/thienyl groups.

- Neurotoxic: MPTP metabolites inhibit mitochondrial complex I, causing Parkinsonian symptoms in mice .

- Biological Activity : The target compound’s boronate ester eliminates neurotoxicity, redirecting applications toward synthetic chemistry .

Boronate-Containing Fluorescent Probes

- Example : PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine) .

- Key Differences :

- Applications : The target compound serves as a precursor for such probes but lacks intrinsic fluorescence .

Physicochemical and Reactivity Comparison

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 761446-44-0

The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity in various chemical reactions, including cross-coupling reactions.

1. Anticancer Potential

Research indicates that derivatives of this compound may serve as inhibitors for various kinases implicated in cancer progression. Specifically:

- MK-2461 Analogues : These analogues have shown promise as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis. The inhibition of c-Met has been linked to reduced tumorigenesis in several cancer models .

2. Modulation of Signaling Pathways

The compound has been evaluated for its role in modulating critical signaling pathways:

- TGF-β1 and Activin A Signaling : Certain derivatives have been identified as inhibitors of these pathways, which are crucial in fibrosis and cancer . This modulation could potentially lead to therapeutic strategies for diseases characterized by aberrant signaling.

3. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects:

- MPTP-Induced Parkinson’s Model : In models of Parkinson’s disease induced by MPTP, related compounds have demonstrated the ability to cross the blood-brain barrier and exert protective effects on dopaminergic neurons . This suggests potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of compounds derived from the tetrahydropyridine structure. The results showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 50 µM . The structure–activity relationship (SAR) indicated that modifications at specific positions on the tetrahydropyridine ring enhanced potency.

Case Study 2: Inhibition of Kinases

Another investigation focused on the synthesis of aminothiazoles using this compound as a precursor. These aminothiazoles were found to inhibit JAK2 kinase activity effectively, suggesting potential applications in treating myeloproliferative disorders .

Data Summary Table

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.